
2-フルオロ-4-(1-メチル-1H-ピラゾール-5-イル)ベンズアルデヒド
説明
“2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of the pyrazole derivatives was verified using elemental microanalysis, FTIR, and 1 H NMR techniques .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用
医薬品研究
この化合物は、様々な医薬品の合成における貴重な中間体です。ピラゾール部分は、その薬理学的特性により、多くの医薬品におけるコア構造です。 これは、抗炎症、鎮痛、解熱作用を有する化合物に組み込まれています 。フルオロベンツアルデヒド基は、さらに反応させて、潜在的な治療薬となる可能性のあるより複雑な分子を作成することができます。
抗リーシュマニアおよび抗マラリア研究
ピラゾール誘導体は、寄生虫病の治療において有望な結果を示しています。 例えば、類似の構造は、リーシュマニア寄生虫やマラリアの原因となるプラスモジウム種に対する有効性について評価されています .
作用機序
Target of Action
Similar compounds with a pyrazole moiety have been reported to target the colony stimulating factor-1 receptor (csf-1r) and nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect the nad+ salvage pathway .
Result of Action
Similar compounds have been reported to have antileishmanial and antimalarial activities .
生化学分析
Biochemical Properties
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of specific genes involved in oxidative stress responses and inflammation .
Molecular Mechanism
At the molecular level, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds. Additionally, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, it may undergo degradation, leading to the formation of by-products that could have different biochemical properties. Long-term studies have shown that prolonged exposure to 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is involved in various metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its presence in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, its presence in the endoplasmic reticulum and Golgi apparatus can affect protein processing and trafficking .
特性
IUPAC Name |
2-fluoro-4-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-11(4-5-13-14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSVRPFNSTFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




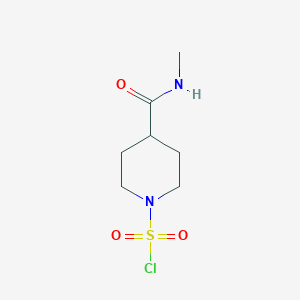
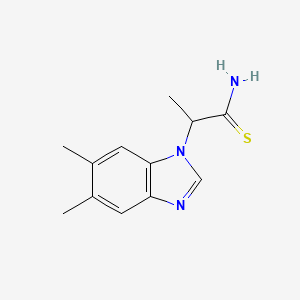


![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)
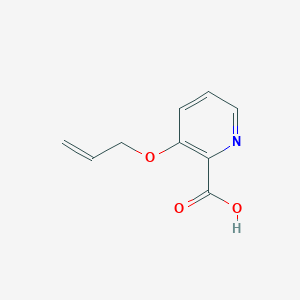
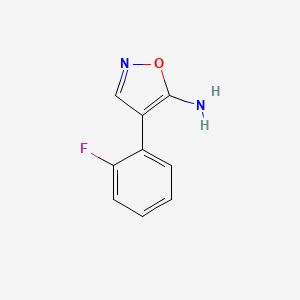

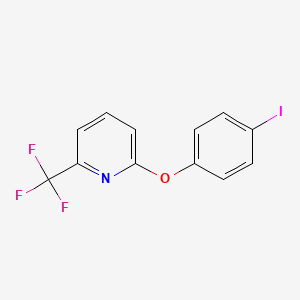

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

